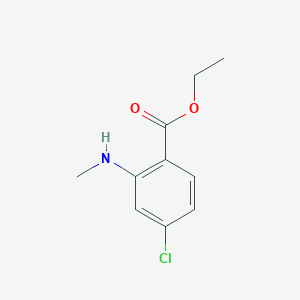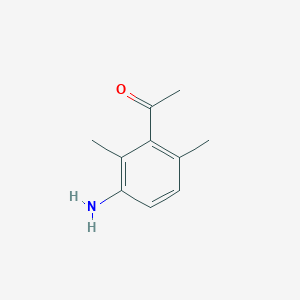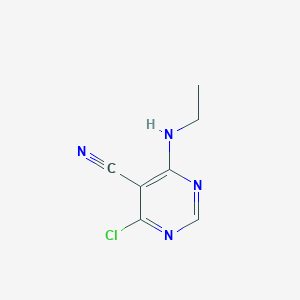
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a sulfamide moiety, which imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide typically involves the reaction of N-methylsulfamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have diverse applications in various fields.
Applications De Recherche Scientifique
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The sulfamide moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine
- N-(2,2,2-Trifluoroethyl)-1-propanamine hydrochloride
Uniqueness
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide stands out due to its unique combination of a trifluoroethyl group and a sulfamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
1179101-90-6 |
|---|---|
Formule moléculaire |
C3H7F3N2O2S |
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C3H7F3N2O2S/c1-8(11(7,9)10)2-3(4,5)6/h2H2,1H3,(H2,7,9,10) |
Clé InChI |
YWJQBLHCEFWSDO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(F)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


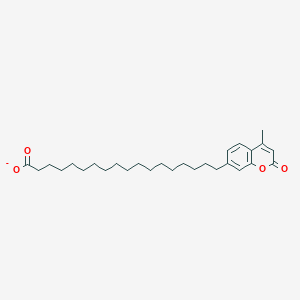

![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
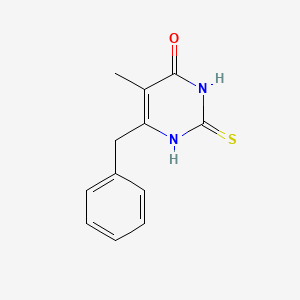
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
